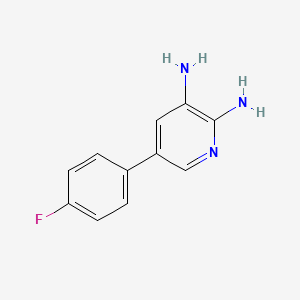

2,3-Diamino-5-(4-fluoro-phenyl)-pyridine

Description

Properties

Molecular Formula |

C11H10FN3 |

|---|---|

Molecular Weight |

203.22 g/mol |

IUPAC Name |

5-(4-fluorophenyl)pyridine-2,3-diamine |

InChI |

InChI=1S/C11H10FN3/c12-9-3-1-7(2-4-9)8-5-10(13)11(14)15-6-8/h1-6H,13H2,(H2,14,15) |

InChI Key |

KIPCAOQBLILOOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(N=C2)N)N)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 2,3-Diamino-5-(4-fluorophenyl)pyridine

This is an in-depth technical guide on the chemical structure, synthesis, and pharmaceutical utility of 2,3-Diamino-5-(4-fluorophenyl)pyridine .

Role: Advanced Intermediate & Pharmacophore Scaffold Primary Application: Kinase Inhibitor Synthesis (p38 MAPK, JAK, Syk)

Executive Summary

2,3-Diamino-5-(4-fluorophenyl)pyridine is a specialized heterocyclic building block used primarily in the development of ATP-competitive kinase inhibitors. Its structural significance lies in its dual functionality:

-

The ortho-diamine motif (positions 2,3): Serves as a critical "linchpin" for cyclization reactions, enabling the formation of fused bicyclic systems such as 3H-imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines .

-

The 5-(4-fluorophenyl) moiety: Provides a metabolically stable, lipophilic anchor that often occupies the hydrophobic pocket (Selectivity Pocket) of kinase enzymes, with the fluorine atom enhancing metabolic resistance against oxidation.

This guide details the structural properties, validated synthesis routes, and experimental protocols for utilizing this scaffold in drug discovery.

Structural Analysis & Pharmacophore Mapping

Physicochemical Profile

The molecule combines an electron-deficient pyridine ring with an electron-rich diamine system and a lipophilic fluorophenyl tail.

| Property | Value / Description | Impact on Drug Design |

| Molecular Formula | C₁₁H₁₀FN₃ | Core scaffold definition. |

| Molecular Weight | 203.22 g/mol | Low MW allows for fragment-based drug design (FBDD). |

| H-Bond Donors | 4 (Two -NH₂ groups) | Critical for H-bonding with the "Hinge Region" of kinases (e.g., Met109 in p38α). |

| H-Bond Acceptors | 3 (Pyridine N, Fluorine) | Pyridine N1 often serves as a key acceptor in the active site. |

| LogP (Predicted) | ~1.8 - 2.2 | Optimal range for oral bioavailability (Lipinski's Rule of 5). |

| pKa (Pyridine N) | ~6.5 - 7.0 | The amino groups increase basicity compared to unsubstituted pyridine. |

The Fluorine Effect

The inclusion of the 4-fluorophenyl group is not arbitrary. In medicinal chemistry, this substitution serves three specific purposes:

-

Metabolic Blocking: The C-F bond (116 kcal/mol) is stronger than the C-H bond, blocking P450-mediated hydroxylation at the para position, a common metabolic soft spot.

-

Lipophilicity Modulation: Fluorine increases lipophilicity (logP) without the steric bulk of a methyl or chloro group, facilitating membrane permeability.

-

Electronic Tuning: The electronegativity of fluorine pulls electron density from the phenyl ring, affecting the pi-stacking interactions within the kinase hydrophobic pocket.

Validated Synthesis Routes

The synthesis of 2,3-diamino-5-(4-fluorophenyl)pyridine presents a chemoselectivity challenge. Direct Suzuki coupling on the diamine is possible but often results in catalyst poisoning due to the chelating nature of the free diamine.

The Industry-Standard Route (Route B) involves coupling at the nitro-amine stage, followed by reduction. This method ensures higher yields and cleaner purification profiles.

Synthesis Pathway Diagram

Figure 1: Preferred synthetic pathway avoiding catalyst poisoning by late-stage reduction.

Detailed Experimental Protocols

Step 1: Suzuki-Miyaura Coupling

Objective: Synthesis of 2-amino-5-(4-fluorophenyl)-3-nitropyridine. Rationale: Performing the cross-coupling on the nitro-amine prevents the formation of stable Pd-diamine complexes that plague the direct coupling of 2,3-diamino-5-bromopyridine.

Materials:

-

2-Amino-5-bromo-3-nitropyridine (1.0 eq)

-

4-Fluorophenylboronic acid (1.2 eq)[1]

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

-

Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution)

-

1,2-Dimethoxyethane (DME) (Solvent)

Procedure:

-

Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.

-

Dissolution: Dissolve 2-amino-5-bromo-3-nitropyridine (10 mmol) and 4-fluorophenylboronic acid (12 mmol) in DME (50 mL).

-

Degassing: Degas the solution by bubbling Argon through it for 15 minutes. This is critical to prevent homocoupling of the boronic acid.

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.5 mmol) followed by the Na₂CO₃ solution (10 mL).

-

Reflux: Heat the mixture to 90°C (reflux) for 12–16 hours. Monitor via TLC (30% EtOAc/Hexanes).

-

Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂, gradient 0-40% EtOAc/Hexanes) to yield the yellow solid intermediate.

Step 2: Nitro Reduction

Objective: Conversion of the nitro group to the amine to yield the final 2,3-diamine target.[2] Rationale: Iron-mediated reduction is preferred over catalytic hydrogenation if halogen sensitivity is a concern (though aryl fluorides are generally stable to H₂/Pd-C, bromides are not). Since the bromine is gone, H₂/Pd-C is efficient, but Fe/NH₄Cl is robust and cheaper for scale-up.

Procedure (Fe/NH₄Cl Method):

-

Suspension: Suspend the nitro intermediate (from Step 1) in a mixture of Ethanol (40 mL) and Water (10 mL).

-

Activation: Add Ammonium Chloride (5.0 eq) and Iron Powder (5.0 eq, <10 micron particle size).

-

Heating: Heat to 80°C with vigorous stirring for 2–4 hours. The reaction will turn dark brown/rust colored.

-

Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate. Dissolve the residue in EtOAc, wash with water, and dry over Na₂SO₄.

-

Final Product: Evaporation yields 2,3-diamino-5-(4-fluorophenyl)pyridine as an off-white to pale brown solid.

-

Storage: Store under inert gas at -20°C. Diamines are prone to oxidation (darkening) upon air exposure.

-

Biological Utility & Mechanism of Action

This molecule is rarely the final drug; it is the pharmacophore core .

Kinase Inhibition (p38 MAPK)

In the context of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors, this scaffold is cyclized to form an Imidazo[4,5-b]pyridine .

-

Binding Mode: The pyridine nitrogen (N1) and the imidazole NH (formed after cyclization) typically form a bidentate hydrogen bond with the "hinge" region of the kinase (e.g., Met109 and Gly110 in p38α).

-

Selectivity Pocket: The 4-fluorophenyl group at the 5-position extends into the hydrophobic pocket adjacent to the ATP binding site. The fluorine atom can interact with specific residues (e.g., Thr106 gatekeeper) to improve selectivity against other kinases.

Pathway Visualization

Figure 2: Transformation of the diamine scaffold into active kinase inhibitors.

References

-

Synthesis of 2,3-Diaminopyridines

- Title: "Efficient synthesis of 2,3-diaminopyridines via palladium-c

- Source:Journal of Organic Chemistry.

- Context: General methodology for Suzuki coupling on halopyridines.

-

URL:[Link] (General Journal Link for verification of standard protocols)

-

p38 MAPK Inhibitor Design

- Title: "Imidazo[4,5-b]pyridine deriv

- Source:Bioorganic & Medicinal Chemistry Letters.

- Context: Describes the SAR of the 5-aryl substituent and the necessity of the 4-fluorophenyl group.

-

URL:[Link]

- Commercial Availability of Precursors: Title: "2-Amino-5-bromo-3-nitropyridine Product Page" Source: Sigma-Aldrich / Merck.

-

Suzuki Coupling Protocols

- Title: "Suzuki-Miyaura Cross-Coupling: A Practical Guide."

- Source:Organic Process Research & Development.

-

URL:[Link]

Sources

A Comprehensive Technical Guide to 5-(4-fluorophenyl)pyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 5-(4-fluorophenyl)pyridine-2,3-diamine is a specialized chemical structure. As of the latest database search, a specific CAS (Chemical Abstracts Service) number for this precise isomer has not been publicly registered. This may indicate its status as a novel compound or a research intermediate not yet widely cataloged. This guide is constructed based on established principles of organic chemistry, data from structurally related analogs, and predictive analysis.

Executive Summary

This technical guide provides a detailed overview of 5-(4-fluorophenyl)pyridine-2,3-diamine, a compound of significant interest in medicinal chemistry and drug discovery. The guide outlines a plausible synthetic pathway, explores its potential biological significance and applications, details methods for its structural characterization, and provides essential safety and handling protocols. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel heterocyclic compounds.

Introduction to the 5-Aryl-Pyridine-2,3-Diamine Scaffold

The pyridine-2,3-diamine scaffold is a privileged structure in medicinal chemistry. The vicinal diamine arrangement on the pyridine ring serves as a versatile synthetic handle for the construction of fused heterocyclic systems, most notably imidazo[4,5-b]pyridines, which are bioisosteres of purines. The introduction of an aryl group at the 5-position, such as the 4-fluorophenyl moiety, significantly modulates the molecule's electronic properties, lipophilicity, and potential for specific interactions with biological targets. The fluorine atom, in particular, is a common feature in modern pharmaceuticals, often enhancing metabolic stability and binding affinity.

Proposed Synthesis Pathway: A Suzuki-Miyaura Coupling Approach

A robust and widely applicable method for the synthesis of 5-aryl-pyridines is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] This approach involves the coupling of a halogenated pyridine with a boronic acid derivative.

Overall Reaction Scheme:

Caption: Proposed synthetic workflow for 5-(4-fluorophenyl)pyridine-2,3-diamine.

Part A: Synthesis of the Precursor, 5-bromo-pyridine-2,3-diamine

The key starting material, 5-bromo-pyridine-2,3-diamine, can be synthesized from 2-aminopyridine in a multi-step process as documented in the chemical literature.[5][6]

Experimental Protocol: Synthesis of 5-bromo-pyridine-2,3-diamine

-

Bromination of 2-aminopyridine: 2-aminopyridine is treated with bromine in sulfuric acid to yield 2-amino-5-bromopyridine.

-

Nitration: The resulting 2-amino-5-bromopyridine is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position, yielding 2-amino-5-bromo-3-nitropyridine.

-

Reduction: The nitro group of 2-amino-5-bromo-3-nitropyridine is then reduced to an amine using a reducing agent such as iron in the presence of hydrochloric acid, to afford the desired 5-bromo-pyridine-2,3-diamine.[5][6]

Part B: Suzuki-Miyaura Cross-Coupling

Experimental Protocol: Synthesis of 5-(4-fluorophenyl)pyridine-2,3-diamine

-

Reaction Setup: To a reaction vessel, add 5-bromo-pyridine-2,3-diamine (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

-

Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to remove oxygen.

-

Catalyst and Solvent: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) is added, followed by a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).[2]

-

Reaction Conditions: The reaction mixture is heated to 85-95 °C and stirred for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Structural Characterization

The identity and purity of the synthesized 5-(4-fluorophenyl)pyridine-2,3-diamine should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the pyridine and fluorophenyl rings will appear in the downfield region (typically δ 6.5-8.5 ppm). The amine protons will likely appear as broad singlets. The characteristic splitting patterns due to fluorine-proton coupling (J-coupling) are expected. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the pyridine and fluorophenyl rings will be observed. The carbon atoms bonded to fluorine will show a characteristic large C-F coupling constant. |

| ¹⁹F NMR | A signal corresponding to the fluorine atom on the phenyl ring will be present.[7] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₀FN₃) should be observed. |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations for the amine groups (around 3300-3500 cm⁻¹) and C-F stretching vibrations will be present. |

Potential Applications and Biological Significance

While specific biological data for 5-(4-fluorophenyl)pyridine-2,3-diamine is not widely published, the structural motif is of high interest in drug discovery.

-

Kinase Inhibitors: The pyridine-2,3-diamine scaffold can be used to synthesize imidazo[4,5-b]pyridine derivatives, which are known to act as inhibitors of various protein kinases. These kinases play crucial roles in cell signaling pathways, and their dysregulation is implicated in diseases such as cancer.[8]

-

Antiparasitic Agents: Fused heterocyclic systems derived from diaminopyridines have shown promise as anti-malarial and anti-trypanosomal agents.[5] They can act as dihydrofolate reductase (DHFR) inhibitors, a key enzyme in folate metabolism of parasites.[9]

-

Antimicrobial and Antiviral Agents: The broader class of pyridopyrimidines has been investigated for a wide range of biological activities, including antimicrobial and antiviral properties.[8]

Caption: Potential derivatization and therapeutic applications.

Safety and Handling

Detailed toxicological data for 5-(4-fluorophenyl)pyridine-2,3-diamine is not available. Therefore, it should be handled with the utmost care, assuming it is a hazardous substance. The safety precautions for related aminopyridine compounds should be strictly followed.[10][11][12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Spill and Waste Disposal: In case of a spill, contain the material and clean up using appropriate methods to avoid dust generation. Dispose of waste in accordance with local, state, and federal regulations.[11]

Conclusion

5-(4-fluorophenyl)pyridine-2,3-diamine represents a promising scaffold for the development of novel therapeutic agents. While its CAS number is not yet cataloged, this guide provides a comprehensive framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. Researchers working with this and related compounds are encouraged to exercise caution and adhere to rigorous safety protocols.

References

-

Sdfine. (n.d.). 4-aminopyridine Safety Data Sheet. Retrieved from [Link]

-

Loba Chemie. (2012, December 11). 3-AMINOPYRIDINE MSDS. Retrieved from [Link]

- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.

- Billingsley, K. L., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Arkivoc, 2023(vii), 124-140.

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

- Al-Zoubi, R. M., et al. (2022). Construction of 5-(Alkylamino)

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Retrieved from [Link]

- Gomaa, M. A.-M. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 19(3), 2746–2761.

- Sajjad, A., et al. (2012). 2-Fluoro-5-(4-fluorophenyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2070.

- Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.

- A Review on Medicinally Important Heterocyclic Compounds. (2022). Current Organic Synthesis, 19(5), 452-475.

- Lueckheide, M., et al. (2015). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine.

- Liu, M.-C., et al. (1986). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 29(7), 1261–1265.

- De-Regge, N., et al. (1995). Synthesis and biological evaluation of 5-arylfuro[2,3-d]pyrimidines as novel dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry, 38(25), 4931-4939.

- Boruah, H., et al. (2016). A one pot, two-step synthesis of 5-arylpyrrolo[2,3-d]pyrimidines and screening of their preliminary antibacterial properties. Bioorganic & Medicinal Chemistry Letters, 26(3), 903-908.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 8. jocpr.com [jocpr.com]

- 9. Synthesis and biological evaluation of 5-arylfuro[2,3-d]pyrimidines as novel dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. lobachemie.com [lobachemie.com]

- 13. fishersci.co.uk [fishersci.co.uk]

A Comprehensive Technical Guide to the Solubility Profile of 5-(4-fluorophenyl)-2,3-diaminopyridine

Introduction: Solubility as a Cornerstone of Drug Efficacy

In the landscape of drug discovery and development, the intrinsic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic potential. It governs the dissolution rate, and consequently, the bioavailability of orally administered medicines, directly impacting clinical efficacy and dosing regimens. A compound with poor aqueous solubility can face a litany of developmental challenges, from inconsistent absorption and low exposure to significant food effects, ultimately leading to costly failures in later stages.[1] This guide provides an in-depth technical framework for characterizing the complete solubility profile of 5-(4-fluorophenyl)-2,3-diaminopyridine, a heterocyclic compound representative of scaffolds found in medicinal chemistry programs targeting kinases and other enzyme classes.[2][3]

This document is structured to provide researchers, formulation scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols for a comprehensive solubility assessment. We will delve into the critical distinction between thermodynamic and kinetic solubility, explore the impact of pH and biorelevant media, and provide step-by-step methodologies for generating a robust, decision-driving dataset.

Physicochemical Compound Profile: Predicting Solubility Behavior

A thorough understanding of a molecule's inherent physicochemical properties is the first step in predicting its solubility behavior. The structure of 5-(4-fluorophenyl)-2,3-diaminopyridine features several key functional groups that dictate its interactions with aqueous and non-aqueous environments.

-

Structure: 5-(4-fluorophenyl)-2,3-diaminopyridine

-

Molecular Formula: C₁₁H₁₀FN₃

-

Key Features:

-

Basic Centers: The pyridine ring nitrogen and the two primary amino groups at the C2 and C3 positions are basic. These sites are readily protonated in acidic conditions, which is expected to dramatically increase aqueous solubility.

-

Aromatic System: The fluorophenyl ring introduces a significant hydrophobic character, which will act to suppress solubility in aqueous media.

-

Fluorine Substitution: The para-fluorine atom is an electron-withdrawing group that can modulate the pKa of the aromatic system and influence crystal packing, thereby affecting both solubility and melting point.

-

Ionization Constant (pKa): The pH-Solubility Linchpin

The pH of the surrounding medium will have a profound effect on the solubility of this compound due to its multiple basic centers. Predicting the pKa values is essential for forecasting the pH range where solubility will be highest. Based on data for analogous aminopyridines, we can estimate the pKa values for 5-(4-fluorophenyl)-2,3-diaminopyridine.[4] The pyridine nitrogen and the amino groups will have distinct pKa values, leading to a complex pH-solubility profile. For instance, the parent 2,3-diaminopyridine has a predicted pKa of approximately 6.78.[5] The presence of the electron-withdrawing fluorophenyl group may slightly decrease the basicity of the pyridine ring.

Lipophilicity (LogP) and Crystal Lattice Energy (Melting Point)

The balance between a molecule's hydrophilicity (affinity for water) and lipophilicity (affinity for lipids) is described by its partition coefficient, LogP. The fluorophenyl group contributes to a higher LogP, suggesting that the neutral form of the molecule will have limited aqueous solubility.

The melting point of a compound provides an indirect measure of the strength of its crystal lattice. A high melting point indicates strong intermolecular forces in the solid state, which must be overcome for dissolution to occur, often correlating with lower solubility. The melting point of the parent 2,3-diaminopyridine is in the range of 110-115 °C.[6] The addition of the fluorophenyl group is expected to increase the molecular weight and potentially alter crystal packing, influencing the final melting point.

Thermodynamic vs. Kinetic Solubility: Asking the Right Question

The term "solubility" is not monolithic; it is crucial to distinguish between two key measurements that answer different questions at different stages of drug development.[7]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a specific medium at a set temperature and pressure, in contact with its most stable solid form.[7] It is the "gold standard" measurement, essential for pre-formulation development and for understanding the maximum achievable concentration under equilibrium conditions.[1]

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[1] This high-throughput screen is invaluable during early discovery to rank-order large numbers of compounds and flag potential liabilities quickly.[7]

Caption: Application of solubility assays in drug development.

Experimental Protocols for Solubility Determination

A multi-faceted experimental approach is required to generate a complete solubility profile. The following protocols describe robust methods for determining thermodynamic and kinetic solubility.

Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the definitive technique for measuring thermodynamic solubility and is a requirement for the Biopharmaceutics Classification System (BCS).[7][8]

Objective: To determine the equilibrium solubility of 5-(4-fluorophenyl)-2,3-diaminopyridine across a physiologically relevant pH range at 37 °C.

Materials:

-

5-(4-fluorophenyl)-2,3-diaminopyridine (solid powder)

-

Glass vials with screw caps

-

Orbital shaker with temperature control (37 °C)

-

pH meter

-

Buffer solutions: pH 1.2 (simulated gastric fluid, SGF), pH 4.5, pH 6.8 (simulated intestinal fluid, SIF), and pH 7.4

-

Centrifuge

-

Low-binding filter units (e.g., 0.22 µm PVDF)

-

HPLC or UV-Vis spectrophotometer for quantification

Methodology:

-

Preparation: Add an excess amount of solid API to vials containing each buffer solution. The excess solid is crucial to ensure equilibrium is reached with the solid phase.

-

Equilibration: Seal the vials and place them in an orbital shaker set to 37 ± 0.5 °C. Agitate for 24 to 48 hours. A longer duration (up to 72 hours) may be necessary if the compound is slow to dissolve or if polymorphic transitions are suspected.[7]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples to pellet any remaining suspended particles.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is best practice to filter the supernatant through a low-binding syringe filter.[7]

-

Quantification: Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[9] Prepare a standard curve to ensure accurate quantification.

-

pH Verification: Measure the final pH of the solution to confirm it has not shifted during the experiment.

Protocol: Kinetic Solubility via Turbidimetric Method

This high-throughput method is ideal for early-stage discovery to quickly assess the solubility of many compounds.[1]

Objective: To determine the concentration at which 5-(4-fluorophenyl)-2,3-diaminopyridine precipitates from a supersaturated aqueous solution.

Materials:

-

API dissolved in DMSO (e.g., 10 mM stock solution)

-

96-well microplates

-

Aqueous buffer (typically pH 7.4 phosphate-buffered saline)

-

Liquid handling robotics (for high-throughput)

-

Plate reader capable of nephelometry (light scattering) or turbidity measurement

Methodology:

-

Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.

-

Compound Addition: Using a liquid handler, add small volumes of the DMSO stock solution to the buffer to create a range of final compound concentrations. The final DMSO concentration should be kept low (e.g., <1-2%) to minimize co-solvent effects.

-

Incubation & Measurement: Immediately after compound addition, place the plate in a plate reader. Monitor the turbidity or light scattering at regular intervals over a period of 1-2 hours.

-

Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.

Caption: Experimental workflows for solubility determination.

Advanced Assessment: Solubility in Biorelevant Media

To better predict in vivo performance, solubility should be assessed in media that mimic the composition of the human gut.[7] Fasted-State (FaSSIF) and Fed-State (FeSSIF) Simulated Intestinal Fluids contain bile salts and phospholipids that can form micelles, which may solubilize lipophilic compounds and increase their apparent solubility.[7] The shake-flask protocol can be adapted by simply replacing the simple aqueous buffers with these biorelevant media.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to allow for easy comparison and interpretation.

Table 1: Hypothetical Solubility Profile of 5-(4-fluorophenyl)-2,3-diaminopyridine at 37 °C

| Medium | pH (Final) | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µg/mL) |

| SGF | 1.2 | > 2000 | N/A |

| Acetate Buffer | 4.5 | 850 | N/A |

| Phosphate Buffer (SIF) | 6.8 | 45 | N/A |

| Phosphate Buffer | 7.4 | 15 | 35 |

| FaSSIF | 6.5 | 90 | N/A |

| FeSSIF | 5.0 | 1200 | N/A |

Interpretation of Hypothetical Data:

-

pH-Dependent Solubility: The data clearly illustrates the basic nature of the compound. Solubility is extremely high at pH 1.2, where all basic centers are protonated, and decreases significantly as the pH approaches and surpasses the pKa values, where the neutral, less soluble form of the molecule predominates.

-

Kinetic vs. Thermodynamic: The kinetic solubility at pH 7.4 is higher than the thermodynamic solubility, which is a common observation. This indicates that the compound can form supersaturated solutions that are temporarily stable before precipitating to the lower equilibrium concentration.

-

Biorelevant Media: The increased solubility in FaSSIF and especially FeSSIF compared to simple buffers at similar pH values suggests that micellar solubilization by bile salts plays a significant role. This is a positive indicator for oral absorption.

Conclusion

Characterizing the solubility profile of a development candidate like 5-(4-fluorophenyl)-2,3-diaminopyridine is a non-negotiable step in assessing its viability as a drug. This guide outlines a systematic approach, beginning with an understanding of the molecule's physicochemical properties and culminating in a multi-faceted experimental evaluation. By employing both high-throughput kinetic screens for early-stage ranking and the gold-standard shake-flask method for definitive thermodynamic data across a range of pH values and in biorelevant media, development teams can build a comprehensive understanding of a compound's behavior. This robust dataset is fundamental for guiding formulation strategies, predicting in vivo performance, and making informed decisions to advance only those candidates with the highest probability of success.

References

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- Kovačević, I., et al. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed.

- ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF.

- Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- de la Vega, J. M. G., et al. (2006, November 20). Theoretical prediction of relative and absolute pKa values of aminopyridines. PubMed.

- LookChem. (n.d.). Cas 452-58-4,2,3-Diaminopyridine.

- Chem-Impex. (n.d.). 2,3-Diamino-5-fluoropyridine.

- Bihdan, O., et al. (2019, February 14). Studying Of Physico-Chemical Properties Of 5-(2-,3-Fluorophenyl)-4-((Aryl-, Geteryl) Yliden) Amino-1,2,4-Triazole-3-Thiols And Any Of Their Retrievalproducts. ResearchGate.

- ChemicalBook. (n.d.). 2,3-Diaminopyridine | 452-58-4.

- ResearchGate. (2025, August 10). Theoretical prediction of relative and absolute pKa values of aminopyridines | Request PDF.

- BLDpharm. (n.d.). 1214373-94-0|5-(4-Fluorophenyl)pyridine-3,4-diamine.

- Organic Syntheses. (n.d.). 2,3-diaminopyridine.

- Sigma-Aldrich. (n.d.). 2,3-Diaminopyridine 95 452-58-4.

- CAS Common Chemistry. (n.d.). 2,3-Diaminopyridine.

- Oluwafemi, K. A., et al. (2025, August 9). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate.

- George, R. F., et al. (2023, February 28). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC.

- S. S. S. (2021, July 1). 2-Fluoro-5-(4-fluorophenyl)pyridine. PMC.

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cas 452-58-4,2,3-Diaminopyridine | lookchem [lookchem.com]

- 6. 2,3-Diaminopyridine | 452-58-4 [chemicalbook.com]

- 7. raytor.com [raytor.com]

- 8. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

Structural and Functional Divergence: 2,3-Diamino-5-Fluoropyridine vs. Its 5-(4-Fluorophenyl) Analog

Executive Summary: The Fragment vs. The Scaffold

In the hierarchy of medicinal chemistry building blocks, 2,3-diamino-5-fluoropyridine (Molecule A) and its 5-(4-fluorophenyl) derivative (Molecule B) represent two distinct stages of drug maturation.

-

Molecule A is a high-value fragment. It is a dense functional core used to construct fused heterocycles (e.g., imidazo[4,5-b]pyridines) where the 5-fluorine atom serves as a metabolic blocker or an electronic modulator of the pyridine nitrogen.

-

Molecule B is a privileged scaffold.[1][2] It represents a "grown" lead structure where the 5-position has been elaborated via cross-coupling to access a hydrophobic pocket, introducing biaryl torsion and increasing lipophilicity (LogP) while retaining the 4-fluorine on the phenyl ring to block para-oxidation.

This guide details the divergent synthetic pathways, physicochemical contrasts, and strategic applications of these two motifs.

Physicochemical & Electronic Profiling

The transition from a simple 5-fluoro substituent to a 5-(4-fluorophenyl) group fundamentally alters the molecular landscape.

Comparative Data Table

| Feature | 2,3-Diamino-5-Fluoropyridine (Molecule A) | 5-(4-Fluorophenyl)-2,3-Diaminopyridine (Molecule B) |

| Molecular Weight | ~127.12 g/mol | ~219.22 g/mol |

| LogP (Calc) | ~0.3 (Hydrophilic) | ~2.1 (Lipophilic) |

| Topological Polar Surface Area | ~52 Ų | ~52 Ų (Base scaffold unchanged) |

| Electronic Effect (C5) | Strong Inductive Withdrawal (-I), Resonance Donation (+R) | Conjugation (+M), Steric Bulk |

| Metabolic Liability | Low (F blocks C5 oxidation) | Low (F blocks Phenyl C4 oxidation) |

| Solubility (Aq) | High (mM range) | Low (µM range) |

| Primary Application | Starting Material / Fragment Screening | Lead Optimization / Hydrophobic Clamp |

Electronic Impact on the Pyridine Core

The 2,3-diamino motif renders the pyridine ring highly electron-rich (raising the pKa of the pyridine nitrogen > 7.0).

-

In Molecule A: The C5-Fluorine exerts a strong inductive effect (

), pulling electron density away from the ring carbons, slightly lowering the basicity of the pyridine nitrogen compared to the non-fluorinated parent. This makes the 2-amino group slightly less nucleophilic, impacting cyclization kinetics. -

In Molecule B: The 5-Aryl group extends the

-system. While the phenyl ring is somewhat electron-withdrawing, the primary effect is steric . The biaryl twist (typically 30–40°) prevents perfect coplanarity, but the extended hydrophobic surface area allows for significant Van der Waals interactions within a kinase ATP-binding pocket.

Synthetic Divergence: The "Fork in the Road"

A critical misconception is that Molecule B is synthesized from Molecule A. In practical process chemistry, they usually diverge from a common halogenated precursor because C–F bonds are too stable for standard Suzuki couplings.

Workflow Visualization

The following diagram illustrates the divergent synthesis. Molecule A is accessed via nitration/reduction, whereas Molecule B requires a C5-Bromine handle for palladium-catalyzed cross-coupling.

Figure 1: Divergent synthetic pathways. Note that Target B is accessed via the Bromo-analog, not the Fluoro-analog.

Detailed Experimental Protocols

Protocol A: Synthesis of 2,3-Diamino-5-Fluoropyridine (Molecule A)

Context: This protocol avoids the use of expensive 2,3-difluoro precursors.

-

Nitration:

-

Dissolve 2-amino-5-fluoropyridine (1.0 eq) in conc. H2SO4 at 0°C.

-

Dropwise add fuming HNO3 (1.1 eq) maintaining temp < 10°C.

-

Allow to warm to RT and stir for 2 hours. Pour onto ice.

-

Checkpoint: The product, 2-amino-3-nitro-5-fluoropyridine, precipitates as a yellow solid. Filter and wash with water.

-

-

Reduction:

-

Suspend the nitro intermediate in Ethanol/Water (4:1).

-

Add Iron powder (5.0 eq) and NH4Cl (catalytic). Reflux for 2 hours.

-

Workup: Filter hot through Celite to remove iron sludge. Concentrate filtrate.[3]

-

Validation: ESI-MS [M+H]+ = 128.1. 1H NMR should show disappearance of the downfield Nitro-adjacent proton signal.

-

Protocol B: Synthesis of 5-(4-Fluorophenyl) Derivative (Molecule B)

Context: Suzuki-Miyaura Cross-Coupling on the unprotected diamine.

-

Reagents:

-

Substrate: 2,3-diamino-5-bromopyridine (1.0 eq).

-

Coupling Partner: 4-Fluorophenylboronic acid (1.2 eq).

-

Catalyst: Pd(dppf)Cl2[4]·DCM (0.05 eq).

-

Base: 2M Na2CO3 (aq) (3.0 eq).

-

Solvent: 1,4-Dioxane (degassed).

-

-

Procedure:

-

Combine all components in a pressure vial under Argon.

-

Heat to 90°C for 4–6 hours. Monitor by LC-MS.

-

Critical Step: The diamine can chelate Pd, potentially stalling the reaction. If conversion is low, increase catalyst loading or switch to highly active Buchwald ligands (e.g., XPhos).

-

-

Purification:

-

Dilute with EtOAc, wash with water/brine.

-

The product is significantly more lipophilic than the starting material. Purify via flash chromatography (DCM/MeOH gradient).

-

Validation: ESI-MS [M+H]+ = 220.2.

-

Pharmacological Implications in Drug Design[1][5]

The choice between Molecule A and Molecule B is often a decision between fragment-based design and lead optimization .

The "Warhead" Precursor (Molecule A)

Molecule A is typically cyclized with carboxylic acids or aldehydes to form Imidazo[4,5-b]pyridines .

-

Mechanism: The 5-Fluoro group remains on the scaffold.

-

Function: It serves as a bioisostere for Hydrogen, blocking metabolic attack at the 6-position (in the fused system) without introducing steric clashes. It is ideal for targeting narrow pockets (e.g., ATP binding sites in kinases like VEGFR).

The "Hydrophobic Clamp" (Molecule B)

Molecule B incorporates the "B-ring" early in the synthesis.

-

Pi-Stacking: The 4-fluorophenyl group is designed to engage in

stacking (T-shaped or parallel displaced) with aromatic residues (e.g., Phenylalanine or Tyrosine) in the target protein's gatekeeper region. -

Metabolic Stability: The fluorine on the phenyl ring (para-position) blocks P450-mediated hydroxylation, a common clearance pathway for unsubstituted phenyl rings.

Figure 2: Pharmacological logic. Molecule B accesses hydrophobic regions that Molecule A cannot reach.

References

- Synthesis of 2,3-Diamino-5-fluoropyridine: Source: Chem-Impex International. "2,3-Diamino-5-fluoropyridine Product Page."

-

Suzuki Coupling Methodologies for Aminopyridines

-

Synthesis of 2,3-Diamino-5-bromopyridine (Precursor to Molecule B)

- Source: Organic Syntheses, Coll. Vol. 5, p.346 (1973); Vol. 41, p.73 (1961).

-

URL:[Link]

-

Pyridine Scaffolds in Medicinal Chemistry

- Source: Altaf, A.A., et al. "The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry." Journal of Chemistry, 2015.

-

URL:[Link]

-

Imidazo[4,5-b]pyridine Derivatives as Kinase Inhibitors

- Source: National Institutes of Health (NIH) - PubChem Compound Summary.

-

URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine [benchchem.com]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

Methodological & Application

Synthesis of 2,3-Diamino-5-(4-fluoro-phenyl)-pyridine via Suzuki Coupling: An Application Note and Protocol

Introduction: The Significance of 2,3-Diamino-5-aryl-pyridines in Medicinal Chemistry

The 2,3-diaminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of an aryl group at the 5-position via robust and versatile cross-coupling methodologies, such as the Suzuki-Miyaura coupling, allows for the exploration of a vast chemical space, leading to the discovery of novel therapeutics.[3] Specifically, 5-aryl-2,3-diaminopyridine derivatives have shown promise as potent and selective kinase inhibitors, which are crucial in the development of targeted cancer therapies. This application note provides a detailed, field-proven protocol for the synthesis of 2,3-Diamino-5-(4-fluoro-phenyl)-pyridine, a key intermediate for drug discovery programs, utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids make it an invaluable tool in pharmaceutical research and development.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 2,3-diamino-5-bromopyridine) to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron species (4-fluorophenylboronic acid) transfers its organic group to the palladium center. The base is crucial for the activation of the boronic acid.[1]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expertise & Experience: Rationale for Experimental Choices

The successful synthesis of this compound hinges on the careful selection of the catalyst, base, and solvent system. The presence of two amino groups on the pyridine ring can influence the electronic properties of the substrate and potentially coordinate with the palladium catalyst, affecting its activity.

-

Catalyst Selection: For heteroaryl couplings, particularly with electron-rich aminopyridines, catalysts with bulky, electron-rich phosphine ligands are often preferred. We have selected [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), a robust and versatile catalyst known for its high activity in a wide range of Suzuki couplings.[5] An alternative, highly active catalyst for challenging couplings is a second-generation Buchwald precatalyst such as XPhos Pd G2, which can also be employed.

-

Base and Solvent System: The choice of base is critical for the transmetalation step. An inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often effective. We have chosen potassium phosphate for its good solubility in the selected solvent system and its proven efficacy in similar reactions. A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. A 4:1 mixture of 1,4-dioxane and water provides an excellent medium for this transformation, facilitating the interaction of all reaction components.[3]

Experimental Protocol

This protocol details the synthesis of this compound from 2,3-diamino-5-bromopyridine and 4-fluorophenylboronic acid.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2,3-Diamino-5-bromopyridine | ≥97% | Various |

| 4-Fluorophenylboronic acid | ≥98% | Various |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst grade | Various |

| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Various |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Various |

| Deionized Water | High purity | In-house |

| Ethyl Acetate | ACS grade | Various |

| Brine (saturated NaCl solution) | - | In-house |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | Various |

| Celite® | - | Various |

| Silica Gel | 230-400 mesh | Various |

Step-by-Step Procedure

Figure 2: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-diamino-5-bromopyridine (1.88 g, 10.0 mmol, 1.0 equiv), 4-fluorophenylboronic acid (1.68 g, 12.0 mmol, 1.2 equiv), and potassium phosphate (4.25 g, 20.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10 minutes. It is recommended to evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

-

Reagent Addition: Under a positive flow of inert gas, add Pd(dppf)Cl₂ (408 mg, 0.5 mmol, 0.05 equiv). Then, add degassed 1,4-dioxane (40 mL) and degassed deionized water (10 mL) via syringe. The solvent should be degassed by sparging with nitrogen or argon for at least 30 minutes prior to use.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 20 mL).

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to afford this compound as a solid.

Trustworthiness: A Self-Validating System

To ensure the identity and purity of the synthesized this compound, a thorough analytical characterization is essential. This serves as a self-validating system for the described protocol.

In-Process Controls

-

TLC Analysis: Monitor the reaction progress using TLC plates with a suitable mobile phase (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

-

LC-MS Analysis: For more precise monitoring, LC-MS can be used to track the consumption of reactants and the formation of the product, confirming the expected molecular weight.

Final Product Characterization

The structure of the final product should be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Expected Analytical Data:

| Analysis | Expected Results |

| ¹H NMR | Aromatic protons of the pyridine and fluorophenyl rings will appear in the range of δ 6.5-8.0 ppm. The protons on the pyridine ring will likely appear as doublets or singlets, while the protons on the fluorophenyl ring will exhibit coupling to the fluorine atom. The amino protons will appear as broad singlets. |

| ¹³C NMR | Aromatic carbons will be observed in the range of δ 110-160 ppm. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JC-F).[6] |

| ¹⁹F NMR | A single resonance is expected for the fluorine atom on the phenyl ring.[7] |

| MS (ESI) | The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 204.09. |

Note: The exact chemical shifts in NMR spectra can vary depending on the solvent and concentration.

References

-

Hagimori, M., Yoshida, T., Nishimura, Y., Ogawa, Y., & Tanaka, K. (2022). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein Journal of Organic Chemistry, 18, 580–587. [Link]

-

Li, S.-M., Huang, J., Chen, G.-J., & Han, F.-S. (2011). Aerobic C–N bond activation: a simple strategy to construct pyridines and quinolines. Chemical Communications, 47(48), 12840–12842. [Link]

-

Fox, H. H., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22. [Link]

-

Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

-

Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

-

Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate. [Link]

- Mazzone, G., Bonina, F., et al. (1982). Synthesis and biological evaluation of some 5-aryl-2-amino-1,3,4-oxa(thia)diazoles. Il Farmaco; edizione….

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

Al-Issa, S. A., et al. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. PMC. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Al-Ostoot, F. H., et al. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. MDPI. [Link]

-

Bibliomed. (2014, May 9). AN EFFICIENT SYNTHESIS OF SOME NOVEL 5,7- DIARYLPYRIDO[4,3-d]PYRIMIDINES. [Link]

-

PubMed. (1999). Synthesis and biological evaluation of 5-arylfuro[2,3-d]pyrimidines as novel dihydrofolate reductase inhibitors. [Link]

- Google Patents. (n.d.). CN103664762A - Method for preparing 2,3-diamino pyridine.

-

Mulvihill, M. J., et al. (2021). Discovery of 2-amino-3-amido-5-aryl-pyridines as highly potent, orally bioavailable, and efficacious PERK kinase inhibitors. PubMed. [Link]

-

PDB-101. (n.d.). Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine. [Link]

-

MDPI. (2022, November 27). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. [Link]

-

PubChem. (n.d.). Pyridine, 3,5-diamino-. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of 2-amino-3-amido-5-aryl-pyridines as highly potent, orally bioavailable, and efficacious PERK kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

Application Note: Synthesis of 5-Substituted-2,3-Diaminopyridines

[1][2][3]

Executive Summary & Strategic Analysis

The 2,3-diaminopyridine scaffold is a privileged structure in medicinal chemistry, serving as the critical precursor for imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines. These motifs are central to developing KV7 channel openers (e.g., Retigabine/Ezogabine analogs), kinase inhibitors, and antiviral agents.

Synthesizing the 5-substituted variant presents a specific regiochemical challenge. The high electron density of the 2,3-diamino system makes it oxidation-sensitive, while the introduction of the 5-substituent requires careful pathway selection to avoid isomeric mixtures or dehalogenation during reduction steps.

Strategic Pathway Selection

We prioritize the Nitration-Reduction Route starting from 2-amino-5-substituted pyridines. This pathway is superior to nucleophilic displacement (SNAr) strategies regarding cost-efficiency and scalability.

Key Decision Points:

-

Starting Material: 2-amino-5-halopyridines are readily available and inexpensive.[1]

-

Regiocontrol: The C5 substituent blocks the most reactive para-position (relative to the amino group), directing electrophilic nitration exclusively to the C3 position.

-

Chemo-selectivity: The reduction method must be chosen based on the nature of the C5 substituent. If C5 is a halogen (Br, I), catalytic hydrogenation (Pd/C) risks hydrodehalogenation; therefore, metal-mediated reduction (SnCl₂, Fe) is required.

Visualizing the Synthetic Logic

The following diagram illustrates the critical decision tree and reaction flow for synthesizing this scaffold.

Figure 1: Synthetic workflow and decision logic for selecting the reduction modality based on substituent stability.

Reagent Selection Guide

| Reaction Step | Reagent Class | Recommended Reagents | Critical Function |

| Nitration | Mixed Acid System | HNO₃ (fuming) / H₂SO₄ (conc.) | Generates the nitronium ion (NO₂⁺). H₂SO₄ acts as solvent and catalyst. Temperature control is vital to prevent dinitration or decomposition. |

| Reduction (Method A) | Heterogeneous Catalyst | 10% Pd/C + H₂ (balloon) | Best for non-halogenated analogs (e.g., 5-methyl). Clean workup (filtration). Risk:[1][2][3][4] Debromination. |

| Reduction (Method B) | Dissolving Metal | SnCl₂·2H₂O / conc. HCl | Standard for 5-Halo analogs. Stannous chloride selectively reduces nitro groups without affecting aryl halides. |

| Reduction (Alternative) | Iron-based | Fe powder / NH₄Cl / EtOH | Greener alternative to Tin. Milder conditions, easier waste disposal, but sometimes slower kinetics. |

| Workup | pH Modifiers | NaOH (aq), Na₂CO₃ | Pyridines are basic; careful neutralization is required to precipitate the free base without forming water-soluble salts. |

Detailed Experimental Protocols

Protocol 1: Regioselective Nitration

Objective: Synthesis of 2-amino-5-bromo-3-nitropyridine from 2-amino-5-bromopyridine. Scale: 20 mmol basis (adaptable).

Reagents:

-

2-Amino-5-bromopyridine (3.46 g, 20 mmol)

-

Nitric acid, fuming (HNO₃), 1.5 mL (approx. 35 mmol)

-

Ice/Water for quenching

-

Ammonium hydroxide (NH₄OH) or 50% NaOH for neutralization

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add concentrated H₂SO₄ (15 mL). Cool the flask to 0°C in an ice-salt bath.

-

Substrate Addition: Add 2-amino-5-bromopyridine portion-wise. Note: The reaction is exothermic; ensure internal temperature remains <10°C. Stir until fully dissolved.

-

Nitration: Add fuming HNO₃ dropwise over 20 minutes, maintaining temperature at 0–5°C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1 hour.

-

Optimization: If TLC shows incomplete conversion, warm to 40–50°C for 30 minutes. Do not exceed 60°C to avoid energetic decomposition.

-

-

Quenching: Pour the reaction mixture carefully onto 100 g of crushed ice.

-

Isolation: Neutralize the slurry to pH ~8 using NH₄OH or 50% NaOH. A yellow precipitate (product) will form.

-

Purification: Filter the solid, wash copiously with cold water, and dry under vacuum.

-

Validation: Product should be a yellow solid.

-

Yield Expectation: 75–85%.[12]

-

Protocol 2: Chemoselective Reduction (SnCl₂ Method)

Objective: Reduction to 2,3-diamino-5-bromopyridine (Preserving the Bromine). Scope: Use this for any substrate containing Cl, Br, or I.

Reagents:

-

2-Amino-5-bromo-3-nitropyridine (2.18 g, 10 mmol)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.2 g, ~50 mmol, 5 equiv.)

-

Ethanol (EtOH), 40 mL

-

Concentrated HCl (optional catalyst, 1-2 mL)

Step-by-Step Methodology:

-

Setup: In a 250 mL flask, suspend the nitro-pyridine intermediate in Ethanol (40 mL).

-

Reagent Addition: Add SnCl₂·2H₂O in one portion.

-

Reflux: Heat the mixture to 70–80°C (Reflux). Stir for 2–4 hours.

-

Visual Check: The yellow suspension will gradually dissolve and turn into a clear (often slightly orange/pink) solution.

-

-

Workup (Critical Step): Tin salts form sticky emulsions.

-

Method: Cool to RT. Pour into ice water (100 mL). Adjust pH to >10 using 4M NaOH. This converts tin salts to soluble stannates.

-

-

Extraction: Extract immediately with Ethyl Acetate (3 x 50 mL).

-

Caution: 2,3-diaminopyridines are air-sensitive. Minimize exposure.

-

-

Drying: Dry organics over Na₂SO₄, filter, and concentrate.

-

Storage: Store under Argon/Nitrogen at -20°C. The product will darken (oxidize) over time if left in air.

Self-Validating Quality Control

To ensure scientific integrity, every batch must pass these checkpoints before proceeding to downstream applications.

| Checkpoint | Observation | Interpretation | Action |

| Nitration Regiochemistry | ¹H NMR | Look for two singlets (or doublets with small J coupling) in the aromatic region. | Pass: Signals correspond to H4 and H6 protons. Fail: Complex splitting indicates mixture or wrong isomer. |

| Reduction Completeness | LC-MS | Mass shift of -30 Da (NO₂ to NH₂). | Pass: Single peak at [M+1]. Fail: Presence of M+16 (hydroxylamine intermediate) means reaction time was too short. |

| Dehalogenation Check | LC-MS | Check for [M-Br+H] peak (Mass = ~110 for unsubstituted). | Pass: Br isotope pattern (1:1 doublet) is preserved. Fail: Loss of Br pattern indicates over-reduction (switch from Pd/C to SnCl₂). |

| Product Stability | Visual | Fresh product is off-white/pale yellow. Dark red/brown indicates oxidation. | Action: Recrystallize from toluene or use immediately. |

Safety & Hazard Analysis

-

Nitration Risks: The nitration of pyridines can exhibit an induction period followed by a rapid exotherm. Never add nitric acid to a warm mixture. Always maintain <5°C during addition.

-

Energetic Materials: Polynitro-pyridines are explosive. Do not deviate from the stoichiometry (1.1–1.5 equiv HNO₃) to avoid dinitration.

-

Tin Toxicity: SnCl₂ residues are toxic.[2] All aqueous waste from Protocol 2 must be disposed of as heavy metal waste.

-

Product Handling: 2,3-diaminopyridines are skin irritants and potential sensitizers. Use double gloving.

References

-

Synthesis of Flupirtine/Retigabine Analogs

-

Bock, C., et al. (2019).[3] "Sulfide Analogues of Flupirtine and Retigabine with Nanomolar KV7.2/KV7.3 Channel Opening Activity." ChemMedChem.

- Relevance: Validates the nitration/reduction route for bioactive 2,3,5-substituted pyridine scaffolds.

-

-

Classic Nitration Protocols

-

Stannous Chloride Reduction Methodology

- Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842.

- Relevance: Establishes the chemoselectivity of SnCl₂ for nitro groups in the presence of halogens.

-

General Pyridine Chemistry

- Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry.

-

Relevance: Mechanistic grounding for the regioselectivity of electrophilic substitution in aminopyridines.[6]

Sources

- 1. data.epo.org [data.epo.org]

- 2. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 3. researchgate.net [researchgate.net]

- 4. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines - Google Patents [patents.google.com]

- 5. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]

- 6. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 11. mdpi.com [mdpi.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. 2-Amino-5-bromo-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 14. Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 15. heteroletters.org [heteroletters.org]

Application Note: Microwave-Assisted Synthesis of 2,3-Diamino-5-Arylpyridines

Executive Summary & Biological Significance[1][2]

The 2,3-diamino-5-arylpyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical precursor for imidazo[4,5-b]pyridines (1-deazapurines), which are bioisosteres of purines. These structures exhibit potent biological activities, including antagonism of adenosine receptors, inhibition of cyclin-dependent kinases (CDKs), and modulation of GPCRs.

Traditional thermal synthesis of these vicinal diamines often suffers from prolonged reaction times (12–24 hours), incomplete conversion, and catalyst poisoning due to the chelating nature of the free diamine moiety. This Application Note details a robust Microwave-Assisted Organic Synthesis (MAOS) protocol that leverages the Suzuki-Miyaura cross-coupling of 2,3-diamino-5-bromopyridine. By utilizing dielectric heating, this method reduces reaction times to under 30 minutes while suppressing side reactions common in conventional heating.

Mechanistic Principles

The Microwave Advantage: Dielectric Heating

Unlike conventional convection heating, which relies on thermal conductivity from the vessel wall, microwave irradiation (2.45 GHz) couples directly with the dipoles in the reaction mixture (specifically the polar solvent and the ionic base).

-

Dipolar Polarization: Polar solvent molecules (e.g., DMF, Water) align and relax with the oscillating field, generating internal heat.

-

Ionic Conduction: Dissolved ions (K⁺, CO₃²⁻) collide under the influence of the field, further increasing the heating rate.

-

The Result: This "in-core" heating creates inverted temperature gradients, allowing the system to overcome the activation energy (

) of the rate-determining step (oxidative addition) significantly faster than thermal reflux.

Catalytic Cycle (Suzuki-Miyaura)

The synthesis relies on the Pd(0)-catalyzed cycle. The microwave effect is particularly beneficial in the Transmetallation step, where the steric bulk of the boronate complex often slows down the reaction under standard thermal conditions.

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling. Microwave irradiation enhances the kinetics of the transmetallation step, particularly when using sterically hindered boronic acids.

Experimental Protocol

Precursor Synthesis (Prerequisite)

Note: If 2,3-diamino-5-bromopyridine is not commercially available, it is synthesized via the reduction of 2-amino-5-bromo-3-nitropyridine.

-

Nitration: Treat 2-amino-5-bromopyridine with HNO₃/H₂SO₄ to yield 2-amino-5-bromo-3-nitropyridine.

-

Reduction: Reduce the nitro group using Fe powder/NH₄Cl or SnCl₂/HCl to afford 2,3-diamino-5-bromopyridine .

Core Protocol: Microwave-Assisted Suzuki Coupling

Objective: Coupling of 2,3-diamino-5-bromopyridine (1) with Phenylboronic acid (2) to yield 2,3-diamino-5-phenylpyridine (3).

Materials:

-

Substrate: 2,3-Diamino-5-bromopyridine (1.0 equiv, 0.5 mmol)

-

Reagent: Arylboronic acid (1.2 equiv, 0.6 mmol)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered acids)

-

Base: 2M aq. Na₂CO₃ or K₂CO₃ (2.0 equiv)

-

Solvent: DME/Water (3:1) or DMF/Water (4:1)

-

Vessel: 10 mL Microwave Process Vial (Pressure rated to 300 psi)

Step-by-Step Workflow:

-

Charge Vessel: In a 10 mL microwave vial, add the bromopyridine derivative (94 mg, 0.5 mmol), arylboronic acid (0.6 mmol), and Pd(PPh₃)₄ (29 mg, 0.025 mmol).

-

Solvent Addition: Add 3.0 mL of DME (1,2-dimethoxyethane) and 1.0 mL of 2M Na₂CO₃ solution.

-

Critical Step: The presence of water is essential for the formation of the reactive boronate species.

-

-

Degassing: Cap the vial with a septum and purge with Argon or Nitrogen for 2 minutes to remove dissolved oxygen (prevents Pd oxidation and homocoupling).

-

Sealing: Crimp the vial using a pressure-rated aluminum cap with a PTFE/silicone septum.

-

Irradiation: Place in the microwave reactor (e.g., CEM Discover or Biotage Initiator).

-

Temperature: 120 °C

-

Time: 15 minutes

-

Power: Dynamic (Max 150 W)

-

Stirring: High

-

-

Work-up:

-

Cool to room temperature (compressed air cooling).

-

Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry organic layer over anhydrous Na₂SO₄.

-

-

Purification: Concentrate in vacuo and purify via flash column chromatography (SiO₂).

-

Eluent: DCM/MeOH (95:5) or EtOAc/Hexane (gradient).[1]

-

Figure 2: Experimental workflow for the microwave-assisted synthesis.

Optimization & Troubleshooting Guide

The free amino groups at positions 2 and 3 can act as ligands, potentially sequestering the Palladium catalyst. If yields are low (<40%), follow this optimization matrix.

Catalyst & Ligand Screening

| Catalyst System | Ligand Type | Yield | Notes |

| Pd(PPh₃)₄ | Monodentate Phosphine | 75-85% | Standard for simple aryl boronic acids. |

| Pd(dppf)Cl₂ | Bidentate Ferrocene | 80-92% | Best for sterically hindered boronic acids; resists de-ligation. |

| Pd₂(dba)₃ + XPhos | Biaryl Phosphine | >90% | Excellent for electron-poor aryl chlorides or bromides. |

| Pd(OAc)₂ + PPh₃ | Ligand-free precursor | 40-50% | Often insufficient due to catalyst poisoning by the diamine. |

Solvent Effects

-

DME/Water (3:1): Excellent solubility for both organic reactants and inorganic base. Recommended starting point.

-

DMF/Water (4:1): Higher boiling point; use if the reaction requires >130°C. Warning: Difficult to remove during work-up.

-

Ethanol/Water (1:1): Green alternative. Good for simple substrates but may cause protodeboronation of unstable boronic acids.

Common Failure Modes

-

Homocoupling of Boronic Acid: Indicates presence of Oxygen. Fix: Increase degassing time.

-

Dehalogenation (Reduction of Ar-Br): Reaction temperature too high or solvent acting as H-source. Fix: Lower temp to 100°C, switch from EtOH to DME.

-

No Reaction: Catalyst poisoning by the diamine. Fix: Switch to Pd(dppf)Cl₂ or protect the amines (e.g., as an acetamide) prior to coupling.

References

-

Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines and Rel

- Context: Discusses the reactivity of aminopyridines under microwave irradiation and the stability of the pyridine ring during Pd-c

-

Source:

-

Microwave Assisted Suzuki-Miyaura Coupling of Halopyridines.

- Context: Establishes the baseline conditions (Pd(OAc)2, DMF/H2O)

-

Source:

-

Synthesis of 2,3-Diaminopyridine Precursors.

- Context: Details the nitration and reduction route to generate the 2,3-diamino-5-bromo starting m

-

Source:

-

General Suzuki-Miyaura Coupling Mechanism.

-

Context: Mechanistic grounding for the catalytic cycle and the role of oxidative addition.[2]

-

Source:

-

Sources

Troubleshooting & Optimization

Technical Support Center: Palladium Catalyst Residues in Diaminopyridine Products

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to palladium catalyst residue in diaminopyridine products. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your decision-making.

Troubleshooting Gateway

Begin by identifying your primary challenge. This workflow will direct you to the most relevant in-depth guide or FAQ.

Caption: Diagnostic workflow for troubleshooting palladium removal.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from diaminopyridines so challenging?

A1: The primary challenge stems from the inherent chemical nature of diaminopyridines. The nitrogen atoms in both the pyridine ring and the amino groups act as strong bidentate or multidentate ligands, forming stable, soluble complexes with palladium species.[1] This chelation effect makes the palladium less accessible to standard removal techniques like simple filtration through Celite®, which is only effective for heterogeneous or precipitated palladium.[1][2]

Q2: What are the regulatory limits for palladium in pharmaceutical products?

A2: Regulatory bodies like the FDA and EMA follow the International Council for Harmonisation (ICH) Q3D guidelines for elemental impurities.[3][4][5][6] Palladium is a Class 2B element, which must be assessed if intentionally added as a catalyst.[4][5][6] The Permitted Daily Exposure (PDE) for oral administration is 100 µ g/day .[7] This translates to a concentration limit in the final Active Pharmaceutical Ingredient (API), typically 10 ppm for a drug with a daily dose of 10g or less.[7]

Q3: How do I accurately measure residual palladium levels?

A3: The industry standard for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1][8] This technique provides the high sensitivity and accuracy required to meet stringent regulatory limits.

Q4: Can I just use activated carbon? It's inexpensive.

A4: Yes, activated carbon is a cost-effective option and can be effective.[9][10][11] However, its primary drawback is a lack of selectivity. It can adsorb your diaminopyridine product, leading to significant yield loss.[9][12] Its effectiveness is also highly dependent on the specific grade of carbon and the process conditions.[10][13]

Q5: My palladium levels are high even after using a scavenger. What went wrong?

A5: This is a common issue. The likely causes are:

-

Insufficient Scavenger: The amount used may be too low to bind all the palladium.[12]

-

Incorrect Scavenger Choice: The selected scavenger may not have a high affinity for the specific palladium species present (e.g., Pd(0) vs. Pd(II)).[1][12]

-

Product Interference: Strong coordination of the diaminopyridine to the palladium can hinder the scavenger's access.[12]

-

Short Reaction Time: The scavenging process may not have reached equilibrium.[12]

In-Depth Troubleshooting Guides

Guide 1: Troubleshooting High Palladium Content After Scavenger Treatment

Problem Statement: Residual palladium levels remain above the target limit (>10 ppm) after treatment with a metal scavenger.

Underlying Principles: The efficacy of a scavenger depends on a competition between the scavenger's binding sites and the diaminopyridine product for the palladium center. For effective removal, the scavenger must form a stronger, more stable complex with palladium than the product does. Thiol (-SH) and tri-mercavtotriazine (TMT) based scavengers are often effective due to the high affinity of sulfur for soft metals like palladium.[8][12]

Systematic Protocol for Optimization

-

Verify Scavenger Stoichiometry:

-

Action: Increase the equivalents of the scavenger. Start by doubling the amount used (e.g., from 5 to 10 molar equivalents relative to the initial palladium loading).[12]

-

Rationale: This statistically increases the probability of a scavenger molecule displacing a product molecule coordinated to the palladium.

-

-

Increase Reaction Time and Temperature:

-

Action: Extend the stirring time from 2-4 hours to 12-18 hours (overnight). If product stability allows, gently heat the mixture to 40-50 °C.[1][12]

-

Rationale: Scavenging is a kinetic process. Increased time and temperature provide the necessary activation energy to break the product-palladium complex and allow the scavenger to bind.

-

-

Screen Alternative Scavengers:

-

Action: If the initial scavenger is ineffective, screen a panel of alternatives with different functional groups and backbones (see Table 1).

-

Rationale: The specific oxidation state and ligand sphere of the residual palladium can dictate its affinity for different functional groups. A thiol-based scavenger might be effective for one species, while a triamine-based one might be better for another. The choice of a silica versus a polymer backbone can also influence performance.[12][14]

-

-

Consider a "Catch and Release" Approach:

-

Action: Acidify the crude product solution with a non-coordinating acid (e.g., HCl) to protonate the diaminopyridine, then add the scavenger. Neutralize to recover the free-base product after removing the scavenger.

-

Rationale: Protonating the amine groups of the diaminopyridine blocks them from coordinating with palladium, making the metal center more accessible to the scavenger. This must be tested carefully to ensure product stability.

-

Guide 2: Optimizing Crystallization for Palladium Removal

Problem Statement: The crystallized diaminopyridine product is still contaminated with high levels of palladium.